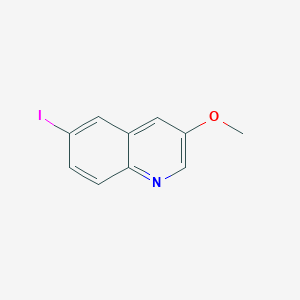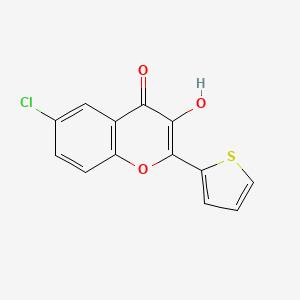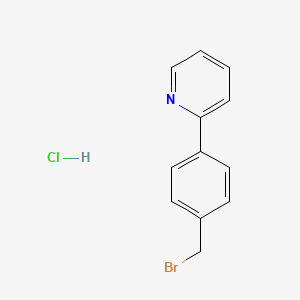![molecular formula C16H26O2Si B11841734 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal](/img/structure/B11841734.png)
2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal is an organic compound that features a tert-butyl(dimethyl)silyl (TBS) protecting group attached to a phenyl ring. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal typically involves the protection of a hydroxyl group on a phenyl ring using tert-butyl(dimethyl)silyl chloride (TBS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:
Starting Material: Phenol derivative
Reagent: Tert-butyl(dimethyl)silyl chloride (TBS-Cl)
Base: Imidazole or pyridine
Solvent: Dimethylformamide (DMF)
Conditions: Room temperature
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in dichloromethane (CH2Cl2)
Reduction: LiAlH4 in ether, NaBH4 in methanol
Substitution: NaOCH3 in methanol, LDA in tetrahydrofuran (THF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal is widely used in scientific research due to its versatility:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal involves the formation of a stable silyl ether linkage, which protects the hydroxyl group from unwanted reactions. The tert-butyl(dimethyl)silyl group can be selectively removed under mild acidic or basic conditions, allowing for the controlled deprotection of the hydroxyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(tert-Butyldimethylsilyloxy)phenylboronic acid
- tert-Butyl(dimethyl)silyloxyacetaldehyde
- 2-tert-Butyldimethylsiloxybut-3-yne
Uniqueness
2-[2-[Tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal is unique due to its specific structure, which provides enhanced stability and selectivity in protecting hydroxyl groups. Compared to other silyl ethers, it offers better resistance to hydrolysis and can be easily removed under mild conditions, making it highly valuable in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C16H26O2Si |
|---|---|
Poids moléculaire |
278.46 g/mol |
Nom IUPAC |
2-[2-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-methylpropanal |
InChI |
InChI=1S/C16H26O2Si/c1-15(2,3)19(6,7)18-14-11-9-8-10-13(14)16(4,5)12-17/h8-12H,1-7H3 |
Clé InChI |
IWHQZDYIRNVRNT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC=CC=C1C(C)(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclopropyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11841663.png)

![Indeno[2,1-b]pyran, 4-phenyl-2-propyl-](/img/structure/B11841680.png)

![3-Phenethyl-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11841689.png)



![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]-](/img/structure/B11841714.png)
![2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B11841720.png)
![2-(2-Oxo-3-phenyl-8-oxa-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid](/img/structure/B11841728.png)



